3-(2-Hydroxyethyl)butyrolactone

Overview

Description

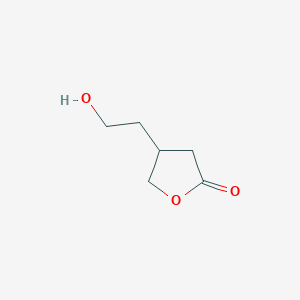

3-(2-Hydroxyethyl)butyrolactone is a γ-butyrolactone derivative characterized by a hydroxyethyl substituent at the 3-position of the lactone ring. This compound belongs to a class of cyclic esters widely studied for their diverse chemical reactivity and biological activities.

Q & A

Q. What are the optimized synthetic routes for 3-(2-Hydroxyethyl)butyrolactone, and how can reaction conditions be controlled to maximize yield?

Basic Research Question

The synthesis typically involves the reaction of ethylene oxide with γ-butyrolactone under acidic or basic catalysis. Key parameters include temperature control (40–60°C), catalyst concentration (e.g., 1–5 mol% H₂SO₄ or NaOH), and stoichiometric ratios to minimize side reactions like oligomerization. Post-synthesis, distillation under reduced pressure (e.g., 10–20 mmHg) is critical for purification . For lab-scale optimization, use inline FTIR or GC-MS to monitor reaction progress and adjust conditions dynamically.

Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?

Basic Research Question

- GC/HPLC : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210 nm for quantifying purity (>98% threshold). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities .

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include the lactone carbonyl (δ ~175 ppm in ¹³C NMR) and hydroxyethyl protons (δ ~3.6–4.0 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₈O₃; calc. 128.0473 g/mol) and detects degradation products .

Q. How can solvent selection and recrystallization protocols improve purification?

Advanced Research Question

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals (>99%). For polar byproducts, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1). Solvent-free methods, such as vacuum sublimation, are viable for thermally stable batches .

Q. What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation when sealed with PTFE-lined caps. Hydrolytic degradation products include 3-(2-hydroxyethyl)-4-hydroxybutanoic acid, detectable via LC-MS .

Q. How can copolymerization with lactides or caprolactones enhance material properties?

Advanced Research Question

Copolymerizing this compound with ε-caprolactone (via ring-opening polymerization) introduces pendant hydroxyethyl groups, enabling post-polymerization functionalization (e.g., acrylate grafting). Use Sn(Oct)₂ catalyst (0.1 mol%) at 120°C for 24 hr. The resulting copolymers exhibit tunable hydrophilicity and degradability, suitable for biomedical scaffolds .

Q. What mechanisms govern thermal and hydrolytic degradation, and how can they be mitigated?

Advanced Research Question

Thermogravimetric analysis (TGA) reveals onset degradation at ~180°C, with mass loss attributed to lactone ring cleavage. Hydrolytic degradation follows pseudo-first-order kinetics in pH 7.4 buffer (37°C; t₁/₂ = 14 days). Stabilizers like antioxidants (BHT, 0.01 wt%) or anhydrous storage extend shelf life .

Q. How does structural modification influence biological activity in cell-based assays?

Advanced Research Question

Derivatization at the hydroxyethyl group (e.g., esterification with fatty acids) alters membrane permeability. In vitro cytotoxicity assays (MTT) using HEK-293 cells show EC₅₀ values correlating with logP. For targeted delivery, conjugate with PEGylated ligands via carbodiimide coupling (EDC/NHS) .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Guidance

- Yield Discrepancies : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture-induced side reactions.

- Spectral Variations : Cross-validate NMR data against computational predictions (e.g., DFT calculations for ¹³C shifts) and ensure solvent purity (e.g., deuterated solvent lot testing) .

Q. What strategies enable functionalization for stimuli-responsive polymers?

Advanced Research Question

Incorporate thiol-ene "click" chemistry by modifying the hydroxyethyl group with acrylate moieties. For pH-responsive systems, graft poly(2-hydroxyethyl methacrylate) via SET-LRP (single-electron transfer living radical polymerization) in 2,2,2-trifluoroethanol at 25°C .

Q. What safety protocols are critical for handling this compound in lab settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Incinerate in a certified waste facility (EPA Hazard Code D001) .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among γ-butyrolactone derivatives arise from substituent type, position, and stereochemistry:

| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features |

|---|---|---|---|---|---|

| 3-(2-Hydroxyethyl)butyrolactone | 3-(2-hydroxyethyl) | C₆H₁₀O₃ | 130.14* | N/A | Hydroxyethyl side chain at C3; lactone ring |

| α-Methylene-γ-butyrolactone | α-methylene group | C₅H₆O₂ | 98.10 | 547-65-9 | Exocyclic double bond at α-position |

| (S)-3-Hydroxy-γ-butyrolactone | 3-hydroxy | C₄H₆O₃ | 102.09 | 7331-52-4 | Hydroxyl group at C3; chiral center |

| 2-Acetylbutyrolactone | 2-acetyl | C₆H₈O₃ | 128.13 | 517-23-7 | Acetyl group at C2; ketone functionality |

| trans-2-(3,5-Dihydroxybenzyl)-3-(3-hydroxybenzyl)-γ-butyrolactone | 2,3-dihydroxybenzyl substituents | C₁₇H₁₆O₅ | 300.30 | N/A | Aromatic substituents at C2 and C3 |

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The hydroxyethyl group in this compound increases polarity compared to α-methylene-γ-butyrolactone, which is more lipophilic due to its exocyclic double bond .

- Stereochemistry: (S)-3-Hydroxy-γ-butyrolactone () demonstrates the importance of chirality in biological interactions, a factor absent in non-chiral derivatives like 2-acetylbutyrolactone .

Physicochemical Properties

| Compound Name | Solubility | Melting Point (°C) | Boiling Point (°C) | LogP* |

|---|---|---|---|---|

| This compound | High (polar solvents) | N/A | N/A | ~-0.5 |

| α-Methylene-γ-butyrolactone | Moderate | -20 | 204–206 | 0.78 |

| (S)-3-Hydroxy-γ-butyrolactone | High | 35–38 | N/A | -0.62 |

| 2-Acetylbutyrolactone | Low | N/A | N/A | 0.35 |

*Predicted using fragment-based methods.

Key Observations :

- The hydroxyethyl group in this compound likely improves water solubility compared to acetylated derivatives like 2-acetylbutyrolactone .

- α-Methylene-γ-butyrolactone’s higher LogP reflects its lipophilic character, favoring membrane permeability .

Key Observations :

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O3/c7-2-1-5-3-6(8)9-4-5/h5,7H,1-4H2 |

InChI Key |

ROXIKYWASXLFTR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)CCO |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.